molecular formula C11H12O3 B13520075 Methyl 2-hydroxy-4-phenylbut-3-enoate

Methyl 2-hydroxy-4-phenylbut-3-enoate

Cat. No.: B13520075
M. Wt: 192.21 g/mol
InChI Key: XVWDLSYYNQHVGI-BQYQJAHWSA-N
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Description

Methyl 2-hydroxy-4-phenylbut-3-enoate is an organic compound with the molecular formula C11H12O3. It is a methyl ester derivative of 2-hydroxy-4-phenylbut-3-enoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a phenyl group attached to a butenoate backbone. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-phenylbut-3-enoate can be synthesized through several methods. One common approach involves the reaction of 1-phenylprop-2-en-1-ol with methyl acrylate under specific conditions . Another method includes the use of iodine as a catalyst to facilitate the reaction between electron-rich aromatic aldehydes and pyruvates . These reactions typically require controlled temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-phenylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-hydroxy-4-phenylbut-3-enoic acid, while reduction can produce 2-hydroxy-4-phenylbutanol.

Scientific Research Applications

Methyl 2-hydroxy-4-phenylbut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it can form adducts with coenzyme A (CoA), inhibiting enzymes like MenB in the menaquinone biosynthesis pathway . This inhibition disrupts essential metabolic processes in bacteria, leading to their death. The compound’s structure allows it to interact with active sites of enzymes, blocking their function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-4-phenylbut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding and interactions, enhancing its potential as a versatile intermediate in synthetic chemistry and a bioactive molecule in medicinal research.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl (E)-2-hydroxy-4-phenylbut-3-enoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8,10,12H,1H3/b8-7+

InChI Key

XVWDLSYYNQHVGI-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C(/C=C/C1=CC=CC=C1)O

Canonical SMILES

COC(=O)C(C=CC1=CC=CC=C1)O

Origin of Product

United States

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